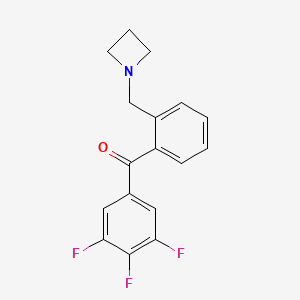
N-(2-aminoethyl)-N-methylcyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of nucleophiles in amination reactions. For instance, the synthesis described in the first paper involves the amination of bromoethylester of cyclopentano-phosphatidic acid using monomethylamine and N-benzyl-N-methylamine as nucleophiles. This process, however, led to aminolysis and the formation of N-methylpalmitamide instead of the desired product. An alternative method using N-benzyl-N-methylamine was adapted for successful synthesis .
Molecular Structure Analysis
The second paper provides information on the synthesis of N-substituted oxabicyclooctanones and their subsequent use in preparing coordination compounds with metals such as palladium(II), copper(II), and nickel(II). The structures of these compounds were elucidated using 2D NMR techniques, NOESY spectroscopy, and X-ray diffraction, which are common methods for determining the molecular structure of organic compounds .
Chemical Reactions Analysis
The third paper discusses the use of N-Methylidene(bis(trimethylsilyl)methyl)amine as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams. This showcases the reactivity of such amines in cycloaddition reactions, which could be relevant when considering the reactivity of N-(2-aminoethyl)-N-methylcyclopentanamine .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of N-(2-aminoethyl)-N-methylcyclopentanamine, they do provide insights into the properties of similar compounds. For example, the stability of the methanimine synthon in the presence of ketenes suggests that related amines might also exhibit stability under certain reaction conditions . The successful synthesis of the desired compounds in the first paper indicates that the choice of nucleophiles and reaction conditions can significantly affect the outcome of the synthesis, which is an important consideration for the physical and chemical properties of the synthesized compounds .
Applications De Recherche Scientifique
-
Food Contact Materials
- Application: N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .
- Method: The substance is used as a co-monomer in the manufacturing process of can coatings .
- Results: The EFSA Panel concluded that the use of N-(2-aminoethyl)ethanolamine in manufacturing of can coatings in direct contact with food does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .
-
Nanocellulose Aerogels
- Application: AEAPMDS-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .
- Method: The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .
- Results: The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
Safety And Hazards
“N-(2-Aminoethyl)acetamide” is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
N'-cyclopentyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGHUGYCOBWRDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylcyclopentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

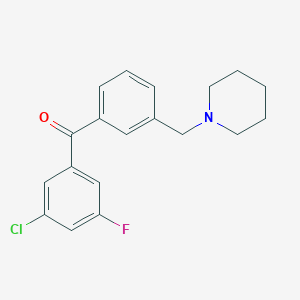
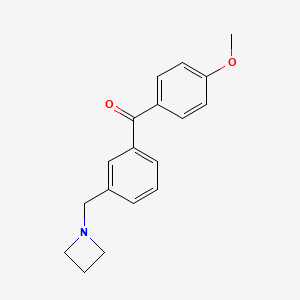
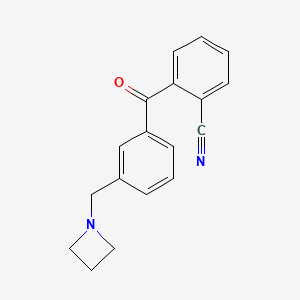
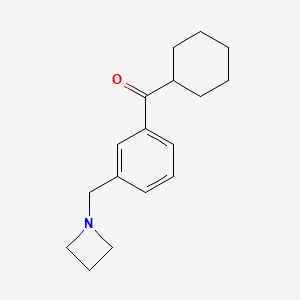
![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)


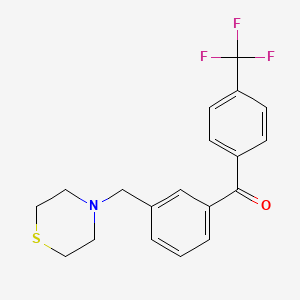
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
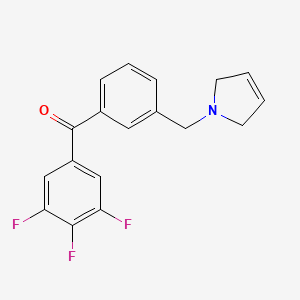
![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
